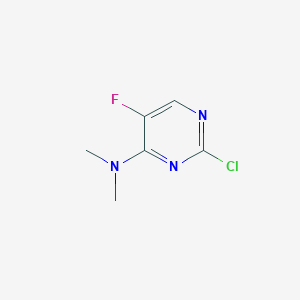

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

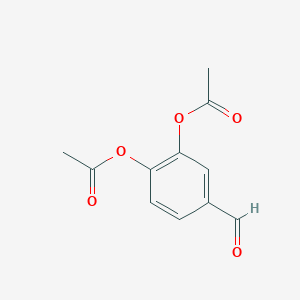

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, also known as 5-Fluoro-2-chloro-4-dimethylaminopyrimidine, is a heterocyclic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid with a melting point of about 149-151°C. It is used as a reagent in organic synthesis, as a starting material for the preparation of a variety of other compounds, and as a catalyst in various reactions. It has been used in the synthesis of several biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the enzyme dihydrofolate reductase (DHFR).

Wissenschaftliche Forschungsanwendungen

Inhibition of Nitric Oxide Production

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, as part of 2-amino-4,6-dichloropyrimidines, has been investigated for its inhibitory effects on immune-activated nitric oxide production. In a study, derivatives of this compound were found effective in inhibiting nitric oxide in mouse peritoneal cells. The most potent derivative demonstrated higher activity than reference compounds, indicating potential applications in immune response modulation (Jansa et al., 2014).

Potential Kinase Inhibitors

This compound has also been explored for its potential as a kinase inhibitor. A study focusing on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are structurally related to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, aimed to develop new anticancer agents. These compounds were designed to target kinase inhibition, a crucial pathway in cancer treatment (Wada et al., 2012).

Enhancement of Antitumour Activity

Another significant application is in enhancing the antitumor activity of fluoropyrimidines like 5-fluorouracil. A study demonstrated that compounds similar to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, when combined with fluoropyrimidines, exhibited a stronger antitumor effect in certain tumour cell lines. This combination approach could be a promising strategy in cancer therapy (Takechi et al., 2002).

Development of Oral Fluoropyrimidine

The compound has also been a part of the development of oral fluoropyrimidine formulations, which aim to increase the feasibility and therapeutic index of fluorouracil administered orally. This application is particularly significant in the treatment of various malignancies, showcasing its versatility in cancer therapy (Chu et al., 2004).

Antiviral Activity

Exploration of 5-Chloro-5-fluoro-6-alkoxypyrimidines, structurally related to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, revealed high antiviral activity against various viruses. This discovery points towards potential applications in antiviral therapy, expanding the scope of its use beyond cancer treatment (Chernikova et al., 2019).

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHFDFGUSBMVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365658 |

Source

|

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

CAS RN |

355829-23-1 |

Source

|

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.